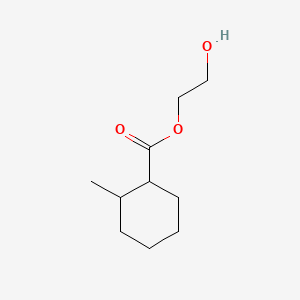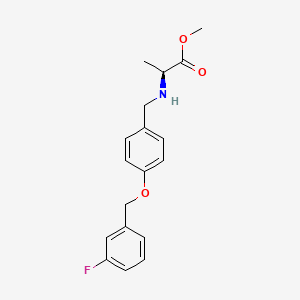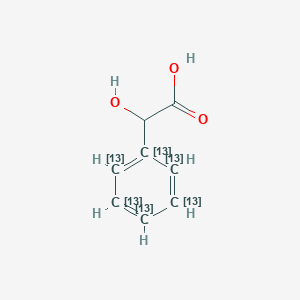
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid is a compound characterized by the presence of a cyclohexatrienyl ring labeled with carbon-13 isotopes and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid typically involves the introduction of carbon-13 isotopes into the cyclohexatrienyl ring. This can be achieved through the use of isotopically labeled precursors in a series of organic reactions. One common method involves the use of 13C-labeled benzene as a starting material, which undergoes a series of reactions to form the cyclohexatrienyl ring. The hydroxyacetic acid moiety can then be introduced through a subsequent reaction, such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydrogen atoms on the cyclohexatrienyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the cyclohexatrienyl ring.
Applications De Recherche Scientifique
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid has several applications in scientific research:
Analytical Chemistry: The carbon-13 labeling allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular structure and dynamics.
Biochemistry: The compound can be used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Industry: Used in the development of new materials and chemical processes, where isotopic labeling can provide valuable information on reaction mechanisms and pathways.
Mécanisme D'action
The mechanism of action of 2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid involves its interaction with various molecular targets and pathways. The carbon-13 labeling allows for precise tracking of the compound in complex systems, enabling researchers to study its effects at the molecular level. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone-(ring-13C6): Another isotopically labeled compound with a carbon-13 labeled phenyl ring.
Tetracosanoic acid (1,2,3,4,5,6-13C6): A long-chain fatty acid labeled with carbon-13 isotopes.
Uniqueness
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid is unique due to its combination of a cyclohexatrienyl ring and a hydroxyacetic acid moiety, both of which are labeled with carbon-13 isotopes. This dual labeling provides enhanced capabilities for studying complex chemical and biological systems, making it a valuable tool in various fields of research.
Propriétés
Formule moléculaire |
C8H8O3 |
|---|---|
Poids moléculaire |
158.10 g/mol |
Nom IUPAC |
2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
IWYDHOAUDWTVEP-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C(=O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


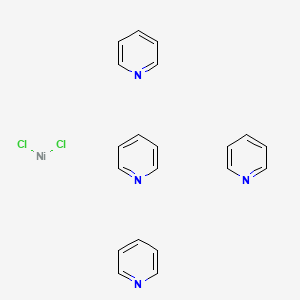
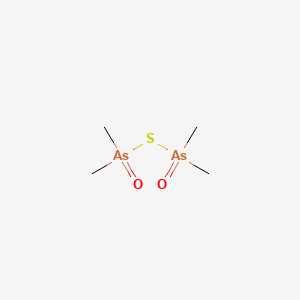

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
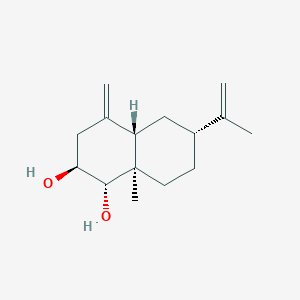
![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
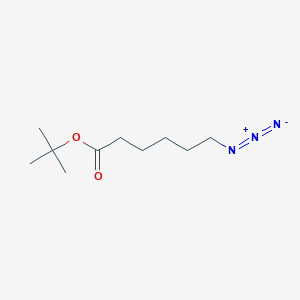
amine](/img/structure/B13435537.png)

![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
